molecular formula C15H14N2O4 B2927417 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide CAS No. 2176152-44-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2927417
CAS No.: 2176152-44-4
M. Wt: 286.287
InChI Key: IUSBWMBMQMQMNJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzofuran moiety, an oxazole ring, and a methoxyethyl group

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the benzofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetylide, palladium catalysts, and various oxidizing agents . Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the stability of the intermediates and final products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or oxazole compounds .

Mechanism of Action

The mechanism by which N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This leads to the inhibition of key signaling pathways, such as the serine-threonine kinase (AKT) pathway, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of a benzofuran moiety and an oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-19-14(9-16-15(18)12-6-7-17-21-12)13-8-10-4-2-3-5-11(10)20-13/h2-8,14H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBWMBMQMQMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=NO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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